molecular formula C24H17BrO B14541366 Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- CAS No. 62225-33-6

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl-

Cat. No.: B14541366
CAS No.: 62225-33-6
M. Wt: 401.3 g/mol
InChI Key: OFIRWRARQQHBJU-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The specific structure of Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- includes a fused indene and pyran ring system with bromophenyl and phenyl substituents, making it a molecule of interest in various fields of research .

Preparation Methods

The synthesis of Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of active carbonyl compounds such as acenaphthoquinone, isatin, or ninhydrin with 1,3-diketones and malononitrile/ethyl cyanoacetate via a three-component reaction . This reaction can be carried out in the presence or absence of a catalyst, and it typically involves mild reaction conditions. Another method involves the use of organocatalytic domino reactions, which provide a highly efficient and sustainable approach to synthesizing this compound .

Chemical Reactions Analysis

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential biological activities, including anticancer and antimicrobial properties . Additionally, this compound has applications in material science, where it is used in the development of organic electronic devices due to its photophysical properties .

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- can be compared with other similar compounds, such as indeno[1,2-c]pyran and indeno[2,1-b]quinoxaline. These compounds share a similar fused ring structure but differ in their substituents and specific ring systems. The unique combination of bromophenyl and phenyl substituents in Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl- contributes to its distinct chemical and biological properties .

Properties

CAS No.

62225-33-6

Molecular Formula

C24H17BrO

Molecular Weight

401.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-phenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C24H17BrO/c25-19-12-10-17(11-13-19)22-15-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)14-23(24)26-22/h1-13,15,21H,14H2

InChI Key

OFIRWRARQQHBJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1OC(=CC3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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